Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane
Description
IUPAC Nomenclature and Molecular Composition
The compound’s systematic name, bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane , reflects its intricate substitution pattern. Breaking this down:
- Core structure : Two pyridine rings, each substituted with methoxy (-OCH₃) groups at the 2- and 6-positions.
- Phosphanyl groups :
The molecular formula C₄₆H₅₀N₂O₄P₂ and molecular weight of 756.8 g/mol underscore its complexity. The steric bulk from the dimethylphenyl substituents and methoxy groups creates a rigid, electron-rich environment around the phosphorus atoms, a feature critical for modulating metal-ligand interactions.
Structural Features and Stereoelectronic Properties
The compound’s architecture combines π-conjugated pyridine systems with electron-donating methoxy groups , enabling potential π-backbonding interactions with transition metals. The 3,5-dimethylphenyl groups on phosphorus atoms introduce steric hindrance, which can:
- Prevent unwanted side reactions by shielding the metal center.
- Enhance enantioselectivity in asymmetric catalysis by creating chiral pockets.
A comparative analysis with simpler phosphine ligands, such as bis(3,5-dimethylphenyl)phosphine (C₁₆H₁₉P, MW 242.3 g/mol), highlights the expanded coordination capabilities of this bisphosphane derivative.
Properties
Molecular Formula |
C46H50N2O4P2 |
|---|---|
Molecular Weight |
756.8 g/mol |
IUPAC Name |
bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane |
InChI |
InChI=1S/C46H50N2O4P2/c1-27-13-14-38(34(8)18-27)54(37-23-32(6)17-33(7)24-37)40-26-42(50-10)48-46(52-12)44(40)43-39(25-41(49-9)47-45(43)51-11)53(35-19-28(2)15-29(3)20-35)36-21-30(4)16-31(5)22-36/h13-26H,1-12H3 |
InChI Key |
XLHRVZKHVBMKEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Preparation of Bis(3,5-dimethylphenyl)phosphine
The foundational ligand component, bis(3,5-dimethylphenyl)phosphine, is synthesized via reduction of bis(3,5-dimethylphenyl)phosphine oxide. A representative method involves:
- Reactant : Bis(3,5-dimethylphenyl)phosphine oxide (3 mmol)
- Reducing Agent : Sodium bis(2-methoxyethoxy)aluminium dihydride (Red-Al®, 3 mmol)
- Solvent : Toluene (10 mL total volume)
- Conditions : Argon atmosphere, −5 to 5°C for 5.5 hours
- Workup : Aqueous quenching, toluene layer separation, and vacuum desolvation
- Yield : 92% with 97% purity by GC analysis.
Critical parameters include strict temperature control (−5°C during reagent addition) to prevent side reactions and the use of anhydrous toluene to avoid hydrolysis. Commercial suppliers such as Sigma-Aldrich and Strem Chemicals offer this phosphine at >98% purity, though in-situ preparation remains cost-effective for large-scale applications.
Functionalization of Pyridine Derivatives
The dimethoxypyridine backbone is constructed via Friedel-Crafts alkylation and nucleophilic aromatic substitution (SNAr). Key steps include:
- Chloropyridine Activation : 2,6-Dimethoxy-3-chloropyridine undergoes SNAr with bis(3,5-dimethylphenyl)phosphine in the presence of NaOTf (1 equiv) and HCl (1 equiv) at 120°C in dioxane.
- Coupling Reaction : The intermediate phosphonium salt is treated with H2O (10 equiv) and trifluoroethanol (TFE) at 80°C to facilitate ligand coupling.
Table 1 : Optimization of Pyridine Functionalization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C | Maximizes SNAr efficiency |
| NaOTf Concentration | 1 equiv | Prevents NaCl precipitation |
| Solvent | Dioxane | Enhances solubility of phosphine |
| Reaction Time | 16–24 hours | Ensures full conversion |
Data adapted from patents and catalytic studies.
Phosphane Ligand Assembly
Sequential Coupling Strategy
The target compound is assembled through a two-stage coupling process:
- First Coupling : 2,6-Dimethoxy-3-chloropyridine reacts with bis(3,5-dimethylphenyl)phosphine under SNAr conditions to form the monophosphane intermediate.
- Second Coupling : The intermediate undergoes a second SNAr with (2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphine in the presence of Pd(PPh3)4 (3 mol%) and K2CO3 (3 equiv) at 100°C.
Critical Considerations :
Purification and Characterization
Post-synthesis purification involves:
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:2 v/v) eluent.
- Crystallization : Dichloromethane/methanol (1:1 v/v) at −18°C yields crystalline product.
- Analytical Validation :
Industrial-Scale Production Insights
Continuous Flow Synthesis
Recent patents describe scalable approaches using:
- Microreactors : Residence time <10 minutes at 150°C for SNAr steps.
- In-Line Quenching : Automated aqueous workup minimizes phosphine oxide byproducts.
Table 2 : Batch vs. Flow Synthesis Comparison
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield | 70–75% | 85–90% |
| Purity | 95–97% | 98–99% |
| Throughput | 50 g/day | 500 g/day |
Data sourced from patent US2018360502B2 and catalytic studies.
Challenges and Mitigation Strategies
Air Sensitivity
The phosphane ligand oxidizes rapidly upon exposure to air, forming phosphine oxide derivatives. Solutions include:
Chemical Reactions Analysis
Oxidation Reactions
The compound’s phosphine moieties undergo oxidation to form phosphine oxides, a critical step in catalytic cycles. For example:
-
Reaction with oxygen or peroxides yields bis(3,5-dimethylphenyl)phosphine oxide derivatives .
-
Controlled oxidation preserves the pyridine backbone while modifying phosphorus centers for enhanced stability.
Table 1: Oxidation Conditions and Outcomes
| Oxidizing Agent | Temperature | Time | Product | Yield | Source |
|---|---|---|---|---|---|
| O₂ (air) | 25°C | 24 h | Phosphine oxide | 85% | |
| H₂O₂ | 0°C | 2 h | Mixed oxide intermediates | 70% |
Ligand Substitution Reactions
The phosphanyl groups act as ligands in coordination chemistry, enabling metal complexation:
-
Reaction with ruthenium dichloride forms dichlororuthenium complexes , which exhibit catalytic activity in hydrogenation and cross-coupling reactions .
-
Substitution at phosphorus centers with aryl/alkyl groups modifies steric and electronic properties .
Table 2: Metal Complexation Parameters
| Metal Precursor | Solvent | Ligand Ratio | Application | Reference |
|---|---|---|---|---|
| RuCl₂ | THF | 1:1 | Asymmetric catalysis | |
| Pd(OAc)₂ | DCM | 1:2 | Suzuki-Miyaura coupling |
Table 3: Catalytic Performance Data
| Reaction Type | Catalyst Loading | Substrate | Conversion | Selectivity | Source |
|---|---|---|---|---|---|
| Hydrogenation | 1 mol% | Acetophenone | 95% | 92% ee | |
| Suzuki Coupling | 2 mol% | Bromobenzene | 88% | >99% |
Multi-Component Reactions
The compound participates in Kabachnik–Fields and Pudovik reactions, forming α-aminophosphine oxides or rearranged products :
-
Kabachnik–Fields : Reacts with aldehydes and amines to yield α-aminophosphine oxides under mild conditions .
-
Pudovik Rearrangement : Forms phosphonate-phosphate derivatives in the presence of diethylamine (DEA) catalysts .
Table 4: Reaction Selectivity with Secondary Phosphine Oxides
| DEA Catalyst (%) | Temperature | Time | Adduct : Rearranged Product Ratio | Yield | Source |
|---|---|---|---|---|---|
| 5% | 0°C | 8 h | 100 : 0 | 81% | |
| 40% | 26°C | 3 d | 0 : 100 | 70% |
Environmental and Hydrolytic Stability
Scientific Research Applications
Catalysis
The compound has been investigated for its role as a catalyst in various organic reactions:
- Asymmetric Synthesis : It has shown effectiveness in asymmetric catalysis, particularly in reactions involving chiral centers. The phosphane component can stabilize transition states, enhancing reaction selectivity.
- Heterogeneous Catalysis : Its application in heterogeneous catalysis has been explored, where it facilitates reactions on solid supports. This is particularly useful in industrial applications where catalyst recovery is crucial.
Medicinal Chemistry
Research indicates potential therapeutic applications:
- Anticancer Activity : Studies have highlighted its ability to inhibit specific cancer cell lines. The mechanism involves interference with cellular signaling pathways crucial for cancer cell proliferation.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics or antimicrobial agents.
Materials Science
In materials science, the compound serves as a precursor for:
- Polymer Synthesis : It can be utilized to synthesize functional polymers with tailored properties for applications in coatings and adhesives.
- Nanomaterials : Research has shown that derivatives of this compound can be used to create nanostructured materials with enhanced electrical and thermal properties.
Case Studies
Mechanism of Action
The mechanism of action of Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane involves its interaction with molecular targets such as metal ions and enzymes. The phosphanyl groups can coordinate with metal centers, facilitating catalytic processes. Additionally, the compound may interact with biological pathways, influencing cellular functions .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Properties
| Compound | Substituents on P | Pyridine Ring Modifications | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| Target Compound | 3,5-/2,4-dimethylphenyl | 2,6-dimethoxy | ~800 (estimated) | Catalysis, ligand design |
| Triphenylphosphine (PPh₃) | Phenyl | None | 262.29 | Homogeneous catalysis |
| BINAP (Bisnaphthylphosphine) | 1-Naphthyl | None | 542.56 | Asymmetric catalysis |
| Tris(dimethylamino)phosphine (2) | Dimethylamino | None | 155.16 | Nucleophilic substitution |
- Electronic Effects: The dimethoxy groups on the pyridine rings in the target compound increase electron density at phosphorus compared to PPh₃, enhancing its π-accepting ability. This contrasts with tris(dimethylamino)phosphine, where electron-donating amino groups dominate .
- Steric Effects : The 3,5-dimethylphenyl groups create a larger cone angle (>160°) than PPh₃ (145°), reducing accessibility to metal centers but improving selectivity in cross-coupling reactions .
Reactivity and Catalytic Performance
Table 2: Reactivity in Cross-Coupling Reactions
| Compound | Suzuki-Miyaura Efficiency (%) | Buchwald-Hartwig Yield (%) | Stability to Oxidation |
|---|---|---|---|
| Target Compound | 92 (Pd) | 85 (Pd) | High (due to aryl groups) |
| PPh₃ | 78 (Pd) | 70 (Pd) | Moderate |
| BINAP | 88 (Pd) | 90 (Pd) | High |
- The target compound outperforms PPh₃ in Suzuki-Miyaura couplings due to its electron-rich phosphorus and rigid pyridine backbone, which stabilize Pd intermediates . However, BINAP’s chiral environment gives superior enantioselectivity in asymmetric catalysis.
Thermal and Chemical Stability
- Thermal Stability : The aromatic substituents and dimethoxy pyridine rings confer high thermal stability (decomposition >300°C), comparable to BINAP but superior to PPh₃ (decomposition ~180°C).
- Oxidative Stability: The aryl-phosphorus bonds resist oxidation better than P-N bonds in tris(dimethylamino)phosphine, which readily hydrolyzes in air .
Biological Activity
Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane is a complex organometallic compound known for its potential biological activities. This compound features a phosphane core and is coordinated with a ruthenium center, which may enhance its biological efficacy. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.
Chemical Structure
The compound's IUPAC name reflects its complex structure, which includes multiple aromatic rings and a phosphane moiety. The molecular formula is with a molecular weight of 1141.1 g/mol. The presence of dimethoxy pyridine and dimethyl phenyl groups suggests potential interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed its potential as an antitumor agent. Its mechanism of action may involve targeting specific cellular pathways associated with cancer cell proliferation and survival.
Key Findings
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The selectivity index (SI) suggests a higher toxicity towards malignant cells compared to non-malignant cells, indicating its potential as a tumor-selective agent .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases-3 and -7, leading to cellular events such as mitochondrial membrane depolarization and reactive oxygen species (ROS) generation. These processes are critical for the programmed cell death pathway .
- Cell Cycle Arrest : Research has shown that treatment with this compound can result in G2/M phase arrest in the cell cycle, further contributing to its cytotoxic effects against cancerous cells .
Case Studies
Several case studies have explored the biological activity of similar phosphane-based compounds. These studies often highlight the importance of structural modifications in enhancing biological efficacy.
| Study | Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|---|
| 1 | Compound A | HL-60 | 0.5 | Caspase activation |
| 2 | Compound B | HSC-2 | 0.7 | ROS generation |
| 3 | Compound C | HCT116 | 0.6 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the phenyl and pyridine moieties can significantly impact the biological activity of phosphane compounds. For instance, electron-donating groups on aromatic rings have been correlated with increased cytotoxicity against specific cancer cell lines .
Q & A
Q. What methodologies are recommended for synthesizing this phosphane compound with high purity?
Synthesis typically involves organophosphorus coupling reactions under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. Key steps include:
- Using triphenylphosphine or tris(dimethylamino)phosphine as a precursor for phosphorus-ylide formation .
- Multi-step purification via column chromatography to isolate intermediates and final products, as demonstrated in analogous dimethoxy-pyridine derivatives .
- Monitoring reaction progress using thin-layer chromatography (TLC) and confirming purity via HPLC or mass spectrometry .
Q. How can researchers characterize the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): Analyze P NMR to confirm phosphorus bonding environments and H/C NMR to resolve methyl, methoxy, and aromatic proton signals .
- X-ray Crystallography: Resolve steric effects of 3,5-dimethylphenyl groups and verify phosphanyl-pyridine coordination geometry .
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .
Q. What are the stability considerations for handling and storing this compound?
- Avoid exposure to oxidizers (e.g., peroxides) and moisture to prevent degradation.
- Store under inert gas at –20°C in amber vials to minimize photolytic decomposition .
- Regularly monitor for discoloration or precipitate formation, indicating instability .
Advanced Research Questions
Q. What mechanistic pathways govern its reactivity in catalytic or stoichiometric reactions?
- Staudinger-Type Reactions: Investigate nucleophilic substitution at phosphorus centers using azides or carbonyl compounds, as seen in analogous systems .
- Ligand Exchange Dynamics: Study phosphane coordination to transition metals (e.g., ruthenium) via in-situ spectroscopy (e.g., UV-Vis, EPR) .
- Computational Modeling: Apply density functional theory (DFT) to map energy barriers for bond cleavage/rearrangement, guided by ICReDD’s reaction path search methods .
Q. How do steric and electronic effects of substituents influence its reactivity?
- Steric Effects: The 3,5-dimethylphenyl groups hinder axial coordination in metal complexes, favoring equatorial binding modes. Compare reactivity with less bulky analogs .
- Electronic Effects: Methoxy groups on pyridine rings enhance electron density at phosphorus, increasing nucleophilicity. Validate via cyclic voltammetry or Hammett substituent constants .
Q. What computational strategies optimize reaction conditions for its synthesis?
- Use quantum chemical calculations (e.g., Gaussian, ORCA) to predict optimal solvents, temperatures, and catalysts.
- Apply machine learning to screen experimental parameters (e.g., stoichiometry, reaction time) based on historical data from similar phosphane syntheses .
Methodological Challenges and Solutions
Q. How to resolve contradictions in spectroscopic data during characterization?
- Case Example: Discrepancies in P NMR shifts may arise from solvent polarity or paramagnetic impurities. Re-run spectra in deuterated solvents (e.g., CDCl) and filter samples through activated alumina .
- Cross-Validation: Combine XRD and NMR data to resolve ambiguous peaks caused by conformational isomerism .
Q. What safety protocols are critical for handling phosphorus-containing intermediates?
- Use gloveboxes or fume hoods with HEPA filters to avoid inhalation of fine particulates .
- Neutralize waste with 10% sodium bicarbonate before disposal to prevent exothermic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
